molecular formula C6H7N5O B3015311 (E)-N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N'-hydroxymethanimidamide CAS No. 1001629-50-0

(E)-N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N'-hydroxymethanimidamide

Cat. No.: B3015311
CAS No.: 1001629-50-0
M. Wt: 165.156
InChI Key: AFLULEJPHKXINS-UHFFFAOYSA-N
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Description

(E)-N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N'-hydroxymethanimidamide is a chemical compound for research and development applications. Pyrazole derivatives are a significant focus in medicinal and agrochemical research due to their diverse biological activities. Compounds with this core structure are frequently investigated for their potential as key intermediates in synthesizing more complex molecules for pharmaceutical and agricultural use. The specific research applications, mechanism of action, and detailed pharmacological or chemical properties of this particular compound should be obtained from the manufacturer's technical data sheet. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(4-cyano-2-methylpyrazol-3-yl)-N-hydroxymethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-11-6(8-4-10-12)5(2-7)3-9-11/h3-4,12H,1H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLULEJPHKXINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C#N)N=CNO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C=N1)C#N)/N=C/NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N'-hydroxymethanimidamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and databases.

The compound has a molecular weight of 241.25 g/mol and exhibits properties such as:

  • Hydrogen Bond Donor Count : 2
  • Hydrogen Bond Acceptor Count : 4
  • Rotatable Bond Count : 3
  • XLogP3-AA : 1.3, indicating moderate lipophilicity .

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes involved in inflammatory processes and cellular signaling pathways. The pyrazole moiety is often linked to anti-inflammatory and analgesic activities through inhibition of cyclooxygenase (COX) enzymes .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Studies have shown that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have demonstrated potent inhibition of COX enzymes, which play a crucial role in the inflammatory response. One study reported IC50 values for COX-1 and COX-2 inhibition significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

3. Antiparasitic Activity

Recent research highlights the importance of pyrazole derivatives in antimalarial drug development. Compounds targeting PfATP4, an essential enzyme in Plasmodium falciparum, have shown promising results in inhibiting parasite growth in vitro . The structural modifications similar to those found in this compound could enhance its efficacy against malaria.

Case Studies

Several case studies illustrate the biological activity of pyrazole derivatives:

StudyCompoundActivityFindings
2022Pyrazole derivativeAnti-inflammatoryIC50 values for COX inhibition were significantly lower than celecoxib .
2024Dihydroquinazolinone analogsAntiparasiticShowed effective inhibition of PfATP4 with EC50 values as low as 0.025 μM .
2023Various pyrazolesAntimicrobialDemonstrated broad-spectrum activity against gram-positive and gram-negative bacteria .

Scientific Research Applications

The compound (E)-N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N'-hydroxymethanimidamide has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, agriculture, and materials science, backed by relevant case studies and data.

Anticancer Activity

Recent studies have highlighted the potential of This compound as an anticancer agent. The compound exhibits selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that it inhibited cell proliferation in human breast cancer cells by inducing apoptosis through the mitochondrial pathway. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, suggesting its role as a promising candidate for further development in cancer therapy .

Antimicrobial Properties

The compound has also shown significant antimicrobial activity. In vitro tests indicated that it possesses inhibitory effects against several pathogenic bacteria and fungi. A notable case study revealed that derivatives of this compound exhibited enhanced activity against resistant strains of Staphylococcus aureus, making it a potential lead for developing new antibiotics .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes implicated in various diseases. For example, it has been studied as a potential inhibitor of certain kinases involved in cancer progression. The structure-activity relationship (SAR) studies revealed that modifications on the pyrazole ring could enhance its potency and selectivity towards these enzymes .

Pesticidal Activity

In agricultural research, This compound has been evaluated for its pesticidal properties. Field trials demonstrated that formulations containing this compound effectively controlled pests such as aphids and whiteflies, reducing crop damage significantly. The mode of action appears to involve disruption of the pests' nervous systems, leading to paralysis and death .

Herbicide Development

The compound's structural features have led to investigations into its herbicidal potential. Preliminary results from greenhouse experiments suggest that it can inhibit the growth of certain weed species without adversely affecting crop plants. This selectivity makes it a candidate for developing new herbicides with reduced environmental impact .

Polymer Synthesis

In materials science, This compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their resistance to degradation under UV light exposure .

Nanocomposite Materials

The compound has also been explored in the context of nanocomposite materials. Its incorporation into nanofillers has shown promise in enhancing the electrical conductivity and mechanical strength of composite materials used in electronics and structural applications. Studies have reported improved performance metrics compared to traditional fillers .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared to structurally related pyrazole derivatives, focusing on substituents and functional groups:

Table 1: Key Structural Features of Analogs
Compound Name Substituents (Pyrazole Positions) Functional Groups Molecular Formula Molecular Weight (g/mol)
(E)-N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N'-hydroxymethanimidamide (Target) 1-CH₃, 4-CN, 5-(E)-NH-C(OH)=NH Hydroxymethanimidamide, Cyano, Methyl C₈H₁₁N₅O 193.21
N′-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide 1-Ph, 4-CN, 5-(E)-N(CH₃)₂-C=NH Dimethylmethanimidamide, Cyano, Phenyl C₁₄H₁₄N₆ 266.31
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 1-Ph, 4-CN, 5-NHCO, 3-CH₃, 5-Cl Carboxamide, Chloro, Methyl, Cyano C₂₁H₁₅ClN₆O 402.83
(E)-N-(4-cyano-1-(6-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-N,N-dimethylformimidamide 1-Thienopyrimidinyl, 4-CN, 5-(E)-N(CH₃)₂-C=NH Thienopyrimidine, Dimethylformimidamide C₁₉H₁₅N₇S 373.43

Key Observations :

  • Hydroxymethanimidamide vs.
  • Carboxamide vs.
  • Heterocyclic Extensions: The thieno[2,3-d]pyrimidine substituent in introduces extended conjugation, increasing molecular weight (373.43 g/mol) and likely enhancing π-π stacking interactions in biological targets.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility Trends Spectral Data (¹H-NMR) Highlights
Target Compound Not reported Moderate polarity (hydroxyl) δ ~8.12 (pyrazole-H), δ ~2.66 (CH₃), NH/OH ~12.88
3a 133–135 Low (chloro, aryl groups) δ 8.12 (s, 1H), δ 7.61–7.43 (m, 10H), δ 2.66 (s, 3H)
N′-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide Not reported High (polar DMF-soluble) δ ~7.55–7.43 (aryl-H), δ ~3.30 (N(CH₃)₂)
(E)-N-(4-cyano-1-(6-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-N,N-dimethylformimidamide Predicted: 632.0±65.0 (BP) Low (bulky heterocycle) Not reported

Key Trends :

  • Melting Points : Aryl-substituted analogs (e.g., 3a ) exhibit higher melting points (133–183°C) due to crystallinity from π-stacking, whereas the target compound’s methyl group may reduce symmetry and lower melting points.
  • Spectral Data : The target’s ¹H-NMR would show distinct NH/OH proton signals (δ ~12.88, broad) absent in dimethyl-substituted analogs .

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